4-Bromo-6-chloroquinoline-3-carbonitrile
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Overview
Description
4-Bromo-6-chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4BrClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloroquinoline-3-carbonitrile typically involves the bromination and chlorination of quinoline derivatives. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or L-proline.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Piperidine, triethylamine, L-proline
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Scientific Research Applications
4-Bromo-6-chloroquinoline-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloroquinoline-3-carbonitrile
- 4-Bromo-6-chloroquinoline-3-carboxamide
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
Uniqueness
4-Bromo-6-chloroquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H4BrClN2 |
---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
4-bromo-6-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4BrClN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H |
InChI Key |
PPMIWQLJKSIMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Br)C#N |
Origin of Product |
United States |
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